molecular formula C13H18ClNO2 B1428254 Methyl 2-(piperidin-3-yl)benzoate hydrochloride CAS No. 1203682-56-7

Methyl 2-(piperidin-3-yl)benzoate hydrochloride

Cat. No. B1428254
M. Wt: 255.74 g/mol
InChI Key: LGZJROHTLVAUHF-UHFFFAOYSA-N
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Description

“Methyl 2-(piperidin-3-yl)benzoate hydrochloride” is a chemical compound with the molecular formula C13H18ClNO2 . It is a solid substance and has a molecular weight of 255.74 g/mol. The IUPAC name for this compound is "methyl 2- (3-piperidinyl)benzoate hydrochloride" .


Molecular Structure Analysis

The InChI code for “Methyl 2-(piperidin-3-yl)benzoate hydrochloride” is 1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12;/h4-6,9,12,14H,2-3,7-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-(piperidin-3-yl)benzoate hydrochloride” is a solid substance . It has a molecular weight of 255.74 g/mol. The melting point is reported to be between 190-192°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Ester Hydrazones

    Methyl benzoate (p-tolylsulfonyl)hydrazone was synthesized through a reaction involving methyl benzimidate hydrochloride and methyl orthobenzoate. The reaction, when carried out in the presence of piperidine, yielded 1-(a-methoxybenzy1)piperidine and a,a-dipiperidinotoluene. This process highlights the compound's role in the formation of mixed acetals and potential applications in organic chemistry (Crawford & Raap, 1965).

  • Structural Analysis of Protoporphyrinogen IX Oxidase Inhibitors

    Structural analysis of compounds including methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and methyl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzoate, which are similar in structure to Methyl 2-(piperidin-3-yl)benzoate hydrochloride, demonstrates their potential as protoporphyrinogen IX oxidase inhibitors. These findings are relevant for understanding the compound's role in medicinal chemistry and drug design (Li et al., 2005).

Bioactivity and Drug Design

  • Anaplastic Lymphoma Kinase Inhibitors

    A study on compound 1, which has a structure related to Methyl 2-(piperidin-3-yl)benzoate hydrochloride, reveals its potential as an anaplastic lymphoma kinase (ALK) inhibitor for cancer treatment. The research highlights the importance of understanding hydrolysis-mediated clearance in the pharmacokinetics of such compounds (Teffera et al., 2013).

  • Synthesis of 2‐Aminopyrimidinones

    A study describes a three-component reaction involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate, leading to the formation of 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles. This reaction exemplifies the compound's utility in synthesizing pyrimidinones, which are significant in medicinal chemistry (Bararjanian et al., 2010).

Photophysical Properties

  • Study of S, N, and Se-modified Methyl Salicylate Derivatives: The photophysical properties of derivatives like methyl 2-hydroxy-4-(pyridin-2-yl)benzoate were examined, providing insights into the photophysical behavior of compounds structurally related to Methyl 2-(piperidin-3-yl)benzoate hydrochloride (Yoon et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 3-(piperidin-1-ylmethyl)benzoate”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

methyl 2-piperidin-3-ylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-7-3-2-6-11(12)10-5-4-8-14-9-10;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZJROHTLVAUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(piperidin-3-yl)benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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